N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial and Antimicrobial Evaluation
A study by Rezki (2016) detailed the green ultrasound synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering a bioactive benzothiazole nucleus, including derivatives similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-benzo[d]imidazol-1-yl)acetamide. These compounds showed promising antimicrobial activities against various bacterial and fungal strains with MIC values of 4–16 μg/mL (Rezki, 2016).
Insecticidal Assessment
Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and evaluated them for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research provides insight into the potential of this compound derivatives for pest control applications (Fadda et al., 2017).
Antitumor Activity
Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for potential antitumor activity. Some compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of this compound derivatives (Yurttaş et al., 2015).
Antioxidant Properties
The synthesis and evaluation of benzimidazole derivatives as antioxidants for base oil by Basta et al. (2017) suggest that similar compounds, including this compound, could serve as effective antioxidants in industrial applications (Basta et al., 2017).
Synthesis Techniques and Characterization
Wagare et al. (2019) developed an efficient and green microwave-assisted one-pot synthesis technique for imidazothiadiazoles, which could be applicable for the synthesis of this compound, demonstrating the advancements in synthetic methodologies for such compounds (Wagare et al., 2019).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. 1,3,4-thiadiazole derivatives have been reported to exhibit various biological activities, such as anticancer, antibacterial, antifungal, anti-tuberculosis, anti-inflammatory, antivirus, anti-leishmania and other functions .
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-14(8-20-9-16-10-4-1-2-7-13(10)20)17-11-5-3-6-12-15(11)19-22-18-12/h1-7,9H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWSDJLTAVVPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.